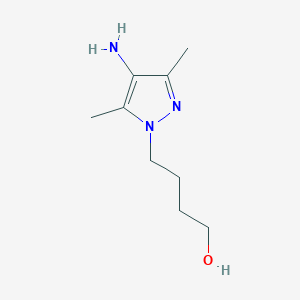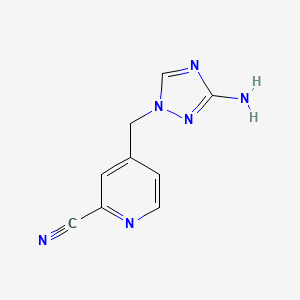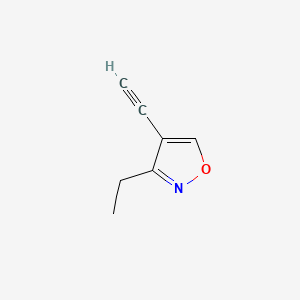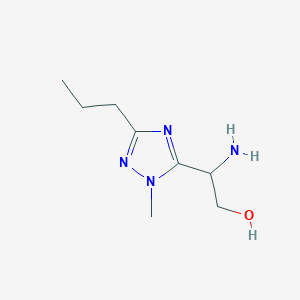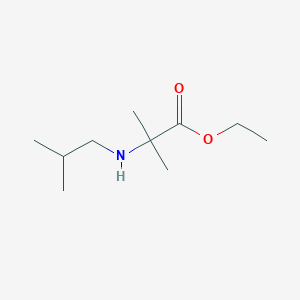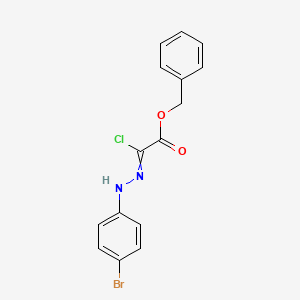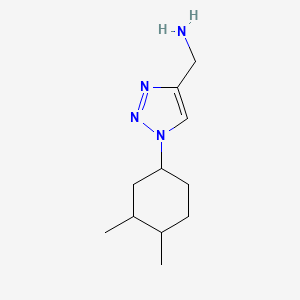
(1-(3,4-Dimethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(3,4-Dimethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine is a complex organic compound that features a cyclohexyl ring substituted with dimethyl groups, a triazole ring, and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3,4-Dimethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine typically involves multiple steps. One common method is the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by the introduction of the cyclohexyl and methanamine groups under controlled conditions. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-(3,4-Dimethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1-(3,4-Dimethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole ring is particularly useful in bioorthogonal chemistry, where it can be used to label biomolecules without interfering with natural biological processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors, particularly in the treatment of diseases like cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (1-(3,4-Dimethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, facilitating its binding to active sites. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1-Methoxy-3,4-dimethylcyclohexyl)methanamine
- 3,4-Dimethylcyclohexanol
- N1-(3,4-dimethylcyclohexyl)propane-1,3-diamine
Uniqueness
What sets (1-(3,4-Dimethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine apart from similar compounds is its triazole ring, which imparts unique chemical and biological properties. The presence of the triazole ring enhances its stability and reactivity, making it more versatile in various applications compared to its analogs.
Properties
Molecular Formula |
C11H20N4 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
[1-(3,4-dimethylcyclohexyl)triazol-4-yl]methanamine |
InChI |
InChI=1S/C11H20N4/c1-8-3-4-11(5-9(8)2)15-7-10(6-12)13-14-15/h7-9,11H,3-6,12H2,1-2H3 |
InChI Key |
FUHQHVSKCIFJBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)N2C=C(N=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


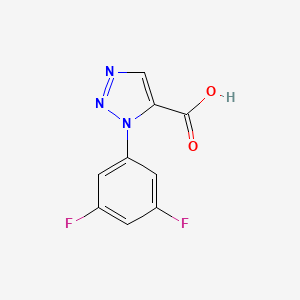
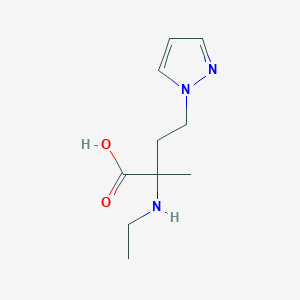
![(SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese](/img/structure/B13645534.png)

![(3AS,7aR)-1-(2-methoxyethyl)octahydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13645550.png)
![3-(2-Aminoethyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13645552.png)
